5-氨基-3-(3,4-二氯苯基)异噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

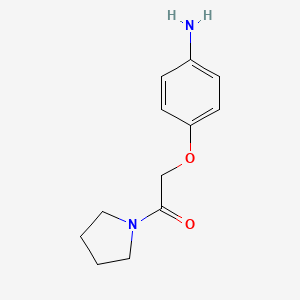

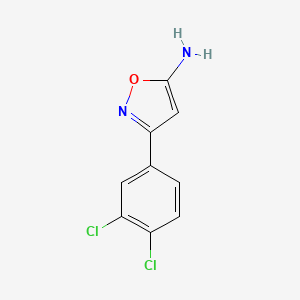

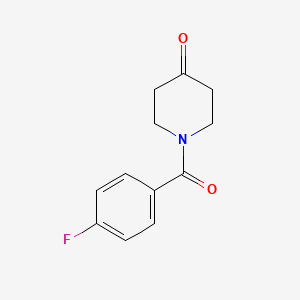

“5-Amino-3-(3,4-dichlorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6Cl2N2O . It is a derivative of isoxazole, a five-membered heterocyclic compound commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazoles, including “5-Amino-3-(3,4-dichlorophenyl)isoxazole”, can be synthesized through various methods. One common method involves the cycloisomerization of α,β-acetylenic oximes, which can lead to substituted isoxazoles . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .

Molecular Structure Analysis

The molecular weight of “5-Amino-3-(3,4-dichlorophenyl)isoxazole” is 194.62 . The structure includes a five-membered isoxazole ring attached to a dichlorophenyl group and an amino group .

Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can participate in cycloadditions with copper (I) acetylides to azides and nitrile oxides . They can also be transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base .

Physical And Chemical Properties Analysis

“5-Amino-3-(3,4-dichlorophenyl)isoxazole” appears as pale yellow needles . It has a melting point of 163-167 °C .

科学研究应用

Anticancer Activity

Isoxazole derivatives, including 5-Amino-3-(3,4-dichlorophenyl)isoxazole, have been identified as potential anticancer agents. Their structure allows for interaction with various biological targets, which can inhibit the growth of cancer cells. Research has shown that functionalized isoxazole scaffolds exhibit significant anticancer properties, making them valuable in the development of new chemotherapy drugs .

Antimicrobial and Antibacterial Properties

The isoxazole ring is known for its antimicrobial and antibacterial activities. The presence of the 5-amino and 3,4-dichlorophenyl groups can enhance these properties, leading to the development of new antibiotics that can combat resistant strains of bacteria .

Anticonvulsant Effects

Isoxazole compounds have been studied for their anticonvulsant effects. They can act as GABA uptake inhibitors, which is beneficial in the treatment of epilepsy and other seizure disorders. The lipophilic nature of diaromatic derivatives, such as 5-Amino-3-(3,4-dichlorophenyl)isoxazole, allows them to cross the blood-brain barrier, making them effective in neurological applications .

Anti-Inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of isoxazoles make them candidates for the treatment of chronic pain and inflammatory diseases. By modulating the body’s inflammatory response, these compounds can provide relief from pain and inflammation .

Antidepressant and Anxiolytic Activities

Research has indicated that isoxazole derivatives can exhibit antidepressant and anxiolytic activities. This is attributed to their ability to interact with neurotransmitter systems in the brain, which can be harnessed to develop new treatments for depression and anxiety disorders .

HDAC Inhibition for Therapeutic Applications

Isoxazole derivatives are potential Histone Deacetylase (HDAC) inhibitors. HDACs play a crucial role in gene expression, and their inhibition can lead to the reactivation of silenced genes in cancer cells. This application is particularly promising for cancer treatment and epigenetic therapies .

安全和危害

未来方向

属性

IUPAC Name |

3-(3,4-dichlorophenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDBBBFWDYLZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393794 |

Source

|

| Record name | 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501902-20-1 |

Source

|

| Record name | 5-Isoxazolamine, 3-(3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501902-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)